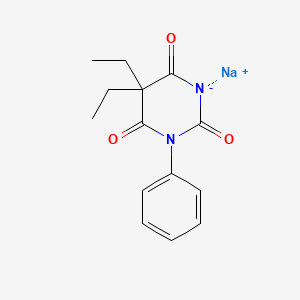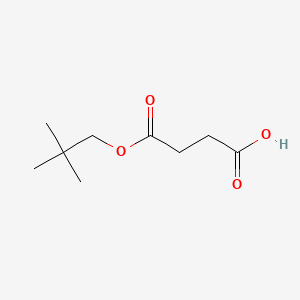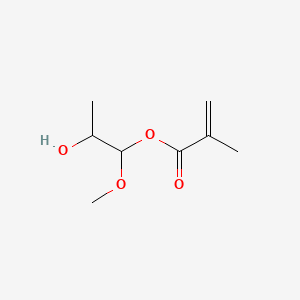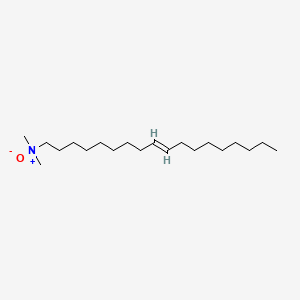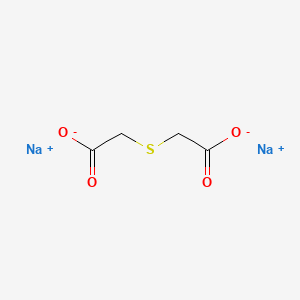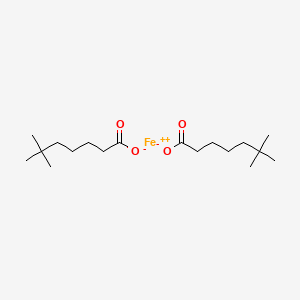
Iron bis(neonanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron bis(neonanoate) is a coordination compound with the molecular formula C18H34FeO4 It is composed of iron(II) ion coordinated with two neonanoate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron bis(neonanoate) can be synthesized through the reaction of iron(II) chloride with neonanoic acid in the presence of a base. The reaction typically occurs in an organic solvent such as tetrahydrofuran or ethanol. The general reaction is as follows:
FeCl2+2C9H18O2→Fe(C9H18O2)2+2HCl
Industrial Production Methods: Industrial production of iron bis(neonanoate) involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Iron bis(neonanoate) undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under certain conditions.
Reduction: The compound can be reduced back to iron(II) from iron(III).
Substitution: The neonanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Ligand exchange reactions using different carboxylic acids or amines.
Major Products:
Oxidation: Iron(III) bis(neonanoate).
Reduction: Iron(II) bis(neonanoate).
Substitution: New iron complexes with different ligands.
Scientific Research Applications
Iron bis(neonanoate) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation.
Materials Science: The compound is explored for its potential in the development of magnetic materials and nanomaterials.
Biology and Medicine: Research is ongoing to investigate its potential as a therapeutic agent and its role in biological systems.
Mechanism of Action
The mechanism of action of iron bis(neonanoate) involves the coordination of the iron center with the neonanoate ligands. The iron center can undergo redox reactions, which are crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Iron bis(oxalate): Similar coordination compound with oxalate ligands.
Iron bis(acetate): Iron coordinated with acetate ligands.
Iron bis(benzoate): Iron coordinated with benzoate ligands.
Comparison: Iron bis(neonanoate) is unique due to the presence of neonanoate ligands, which provide distinct steric and electronic properties compared to other carboxylate ligands
Properties
CAS No. |
93981-36-3 |
|---|---|
Molecular Formula |
C18H34FeO4 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
6,6-dimethylheptanoate;iron(2+) |
InChI |
InChI=1S/2C9H18O2.Fe/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
LHEBIZLQMZIPFB-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







